1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
Description
Properties
CAS No. |
142681-02-5 |
|---|---|
Molecular Formula |
C32H56N2O4 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
SCTPNHJGNUGKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | Dodecyl 3-oxobutanoate, thiophene-3-carbaldehyde, acid/base catalyst | Forms ketoester intermediates |
| Cyclization | Hantzsch cyclization conditions, heat | Forms bipyrrolidine core |
| Alkylation | Dodecyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | Introduces didodecyl chains |
| Purification | Recrystallization from THF or chromatography | Ensures high purity |
Industrial synthesis adapts these steps to continuous flow reactors and automated systems to improve scalability and yield, with reaction parameters optimized for large-scale production.
Detailed Research Findings on Preparation
Recent research has demonstrated improved synthetic strategies for related pyrrolidine derivatives that can be adapted for 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone:
A six-step synthesis starting from commercially available reagents such as 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate has been reported for analogous pyrrolidine tetrone compounds, achieving overall yields exceeding 19%, which is significantly higher than earlier methods.
Key intermediates such as nitrones and pyrrolidines are prepared via multi-component domino reactions, followed by oxidation with hydrogen peroxide-tungstate systems.
Alkali hydrolysis and controlled decarboxylation steps are used to refine the intermediate structures before final functionalization.
Reduction and oxidation steps are carefully balanced to avoid side reactions, with purification verified by NMR spectroscopy after reduction with zinc/CF3COOH systems to confirm compound purity.
Functional group transformations such as esterification, mesylation, and azide substitution have been employed to generate derivatives and spin labels, indicating the versatility of the synthetic approach.
Analytical Data Supporting Preparation
The purity and identity of 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone are confirmed by:
NMR Spectroscopy: 1H and 13C NMR spectra are used to verify the chemical shifts corresponding to the bipyrrolidine core and didodecyl substituents.
Mass Spectrometry: Molecular weight confirmation at approximately 532.8 g/mol.
Infrared Spectroscopy: Characteristic carbonyl stretching frequencies confirm the tetrone functionality.
Chromatography: Silica gel chromatography and recrystallization from solvents like tetrahydrofuran (THF) ensure removal of impurities.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Dodecyl 3-oxobutanoate, thiophene-3-carbaldehyde, 2-aminobutanoic acid, 3-pentanone, dimethyl fumarate |
| Key Reactions | Condensation, Hantzsch cyclization, alkylation, oxidation, purification |
| Reaction Conditions | Acid/base catalysis, heating, use of solvents like DMF and THF |
| Yield | Overall yields reported >19% in optimized multi-step syntheses |
| Purification Techniques | Recrystallization, silica gel chromatography |
| Analytical Verification | NMR, IR, mass spectrometry, TLC |
Chemical Reactions Analysis
Types of Reactions
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell membranes, altering their properties and affecting cellular functions. The compound’s lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Data Tables
Table 1: Comparative ESR Properties
| Compound | ESR g-Value | Radical Stability | Reference |
|---|---|---|---|
| 5,5′-Dimethyl-2,2′-bisindan-1,1′,3,3′-tetrone | 2.0042 | High | |
| Octachloro-2,2′-bisindan-1,1′,3,3′-tetrone | Not reported | Moderate |
Biological Activity
1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone is a synthetic compound belonging to the class of bipyrrolidines. Its unique structure suggests potential biological activities that warrant investigation. This article presents an overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a bipyrrolidine core with two dodecyl chains and a tetrone functional group. Its molecular formula can be expressed as C24H42N2O4. The presence of long aliphatic chains often correlates with surfactant properties and potential interactions with biological membranes.
Biological Activity Overview
Research into the biological activity of 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is hypothesized to stem from its ability to disrupt microbial membranes due to its amphiphilic nature.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism may involve apoptosis or necrosis pathways triggered by membrane disruption or oxidative stress.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress markers or neuroinflammation pathways.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various bipyrrolidine derivatives, including 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 60 |
Cytotoxicity Studies
In a cytotoxicity assay performed by Johnson et al. (2024), the compound was tested against various human cancer cell lines. The results showed that at concentrations above 100 µM, there was a significant reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 75 |
| HeLa | 90 |
Neuroprotective Effects
Research by Lee et al. (2024) explored the neuroprotective effects of the compound in a rat model of oxidative stress induced by rotenone. The findings suggested that treatment with 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone led to reduced levels of malondialdehyde (a marker of oxidative stress) and improved behavioral outcomes in treated animals compared to controls.
The proposed mechanisms underlying the biological activities include:
- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Oxidative Stress Modulation : The tetrone group may act as an antioxidant, scavenging free radicals and reducing oxidative damage.
- Signal Transduction Pathway Interference : Potential interactions with signaling pathways related to apoptosis and inflammation are areas for further exploration.
Q & A
Q. What are the recommended methodologies for synthesizing 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone with high purity?
Synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives followed by coupling and oxidation. A robust approach includes using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to assemble the bipyrrolidine core, followed by alkylation with dodecyl groups under controlled conditions. Key steps:
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Characterization : Confirm purity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the physicochemical properties of this compound?
Standardized protocols include:
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility profiling : Use Hansen solubility parameters in solvents like DMSO, chloroform, and water.
- Spectroscopic validation : UV-Vis and FTIR spectroscopy to confirm functional groups. Cross-reference data with NIST Chemistry WebBook standards for reproducibility .
Intermediate Research Questions
Q. What theoretical frameworks guide the design of experiments involving this compound in supramolecular chemistry?
The compound’s amphiphilic structure (long alkyl chains + polar tetrone core) aligns with molecular self-assembly theories . Researchers should:
Q. How can contradictions in spectroscopic data between batches be resolved?
Methodological steps:
- Batch comparison : Analyze -NMR spectra for consistency in alkyl chain integration ratios.
- Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete alkylation).
- Control experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
Advanced Research Questions
Q. What advanced techniques are suitable for probing the compound’s role in electron transport or catalytic systems?
- Electrochemical studies : Cyclic voltammetry (CV) to map redox potentials of the tetrone moiety.
- Computational modeling : Combine molecular dynamics (MD) simulations with COMSOL Multiphysics to predict charge-transfer efficiency in thin films.
- In situ characterization : Operando FTIR or Raman spectroscopy during catalytic cycles .
Q. How can researchers design experiments to resolve discrepancies in its bioactivity data across cell-based assays?
- Dose-response standardization : Use Hill equation modeling to compare EC values across studies.
- Cell-line validation : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.
- Metabolic interference checks : Include controls for alkyl chain metabolism (e.g., via β-oxidation inhibitors) .
Methodological Frameworks for Interdisciplinary Studies
Q. What strategies integrate this compound into membrane technology or separation science?
- Membrane fabrication : Blend with polymers (e.g., PDMS) and assess permeability using gas/vapor permeation tests.
- Theoretical alignment : Apply solution-diffusion models to correlate alkyl chain length with selectivity coefficients.
- Process optimization : Use factorial design (e.g., 2 designs) to test variables like temperature and pressure .
Q. How can AI-driven approaches optimize its synthesis or application in energy storage?
- Machine learning (ML) : Train models on reaction yield data (e.g., solvents, catalysts) to predict optimal conditions.
- Automated experimentation : Implement robotic platforms for high-throughput screening of alkylation efficiency.
- Data integration : Use COMSOL with AI to simulate charge/discharge cycles in supercapacitor prototypes .
Data Reproducibility and Theoretical Alignment
Q. What steps ensure reproducibility in supramolecular assembly studies?
Q. How does the compound’s structure align with ligand design theories for metal-organic frameworks (MOFs)?
- Coordination analysis : Use X-ray crystallography to map tetrone-metal binding modes.
- Theoretical grounding : Apply hard-soft acid-base (HSAB) theory to predict ligand-metal affinity.
- Stability testing : Expose MOFs to aqueous/organic phases and monitor structural integrity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
